N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, an iodophenyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The iodophenyl group can be introduced via an iodination reaction using iodine or an iodine-containing reagent. The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and the presence of the iodophenyl group enhances its efficacy against certain pathogens and cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and have shown similar biological activities.
N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide: This compound also features an iodophenyl group and is used in similar synthetic applications.
Uniqueness
What sets N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide apart is its combination of the thiazole ring and the dimethoxybenzamide moiety. This unique structure provides a balance of biological activity and chemical reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-23-15-8-5-12(9-16(15)24-2)17(22)21-18-20-14(10-25-18)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWWJJSNQZMYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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